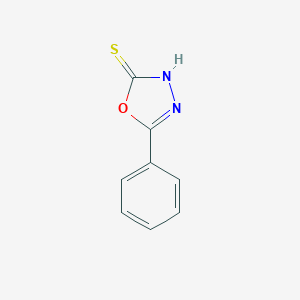
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol
Vue d'ensemble
Description
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as DMF-MeBIM, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. In biochemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to inhibit certain enzymes and has been studied as a potential enzyme inhibitor. In pharmacology, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol is not fully understood. However, it has been found to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has several advantages for lab experiments. It can be synthesized with high purity and yield, which makes it suitable for use in various experiments. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been extensively studied, which makes it a well-understood compound. However, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been realized. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential as an enzyme inhibitor. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be modified to produce analogs with improved properties, which can be studied for their potential applications. Finally, the synthesis method for (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can be optimized to produce higher yields and reduce the cost of production.
Propriétés
Numéro CAS |
199594-81-5 |
|---|---|
Nom du produit |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Formule moléculaire |
C16H14F2N2O |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3 |
Clé InChI |
ICUYCZJMCOJKBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
SMILES canonique |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Autres numéros CAS |
199594-81-5 |
Synonymes |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
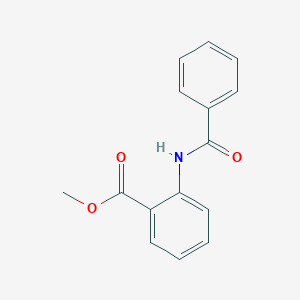
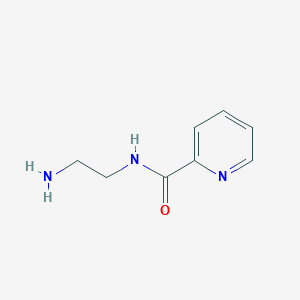
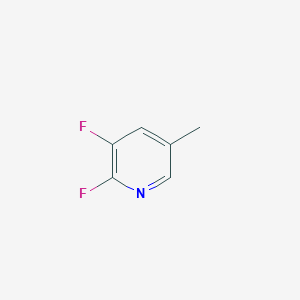
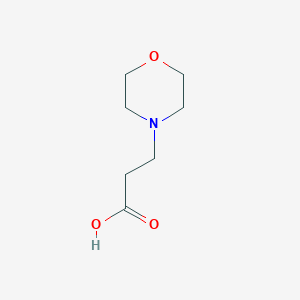
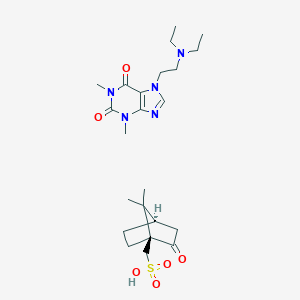
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
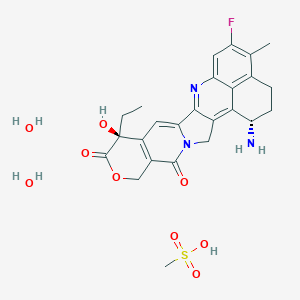
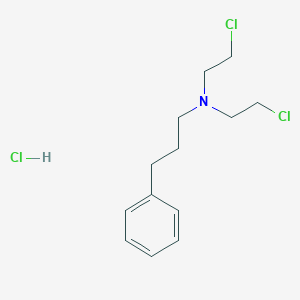

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)
